

5-chloro-3-methyl-1H-indole spectral data NMR IR MS

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Compound of Interest

Compound Name: 5-chloro-3-methyl-1H-indole

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An In-Depth Technical Guide to the Spectroscopic Characterization of **5-chloro-3-methyl-1H-indole**

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmaceuticals and biologically active compounds. Halogenated indoles, such as **5-chloro-3-methyl-1H-indole**, are of particular interest to researchers in drug development for their unique electronic properties which can enhance binding affinity, metabolic stability, and cell permeability. The precise characterization of these molecules is paramount to ensure purity, confirm identity, and understand their chemical behavior.

This technical guide provides a comprehensive analysis of the key spectroscopic data for **5-chloro-3-methyl-1H-indole**. As a Senior Application Scientist, my objective is not merely to present data, but to provide a detailed interpretation grounded in the principles of structural chemistry. We will explore Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causality behind the observed spectral features. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to characterize this important molecular entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For **5-chloro-3-methyl-1H-indole**, both ¹H and ¹³C NMR are essential for confirming the substitution pattern and overall structure.

Experimental Protocol: NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **5-chloro-3-methyl-1H-indole** in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing properties for non-polar to moderately polar compounds and its single, well-defined residual solvent peak.
- Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shift scale to 0 ppm. Modern spectrometers can also reference the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
- Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 500 MHz). A higher field strength provides better signal dispersion and resolution, which is critical for resolving complex coupling patterns in aromatic systems.
- ¹H NMR Acquisition Parameters:
 - Pulse Program: A standard single-pulse experiment (e.g., ' zg30') is sufficient.
 - Number of Scans: 16-32 scans are typically adequate for achieving a good signal-to-noise ratio.
 - Relaxation Delay (d1): A delay of 1-2 seconds ensures proper relaxation of the protons.
- ¹³C NMR Acquisition Parameters:

- Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is used to simplify the spectrum to singlets for each unique carbon.
- Number of Scans: Due to the low natural abundance of ^{13}C , a higher number of scans (e.g., 1024 or more) is required.
- Relaxation Delay (d1): A 2-second delay is standard.

^1H NMR Spectral Analysis

The ^1H NMR spectrum provides a precise map of the proton environments in the molecule. The data presented here are consistent with literature values obtained in CDCl_3 at 500 MHz.[1]

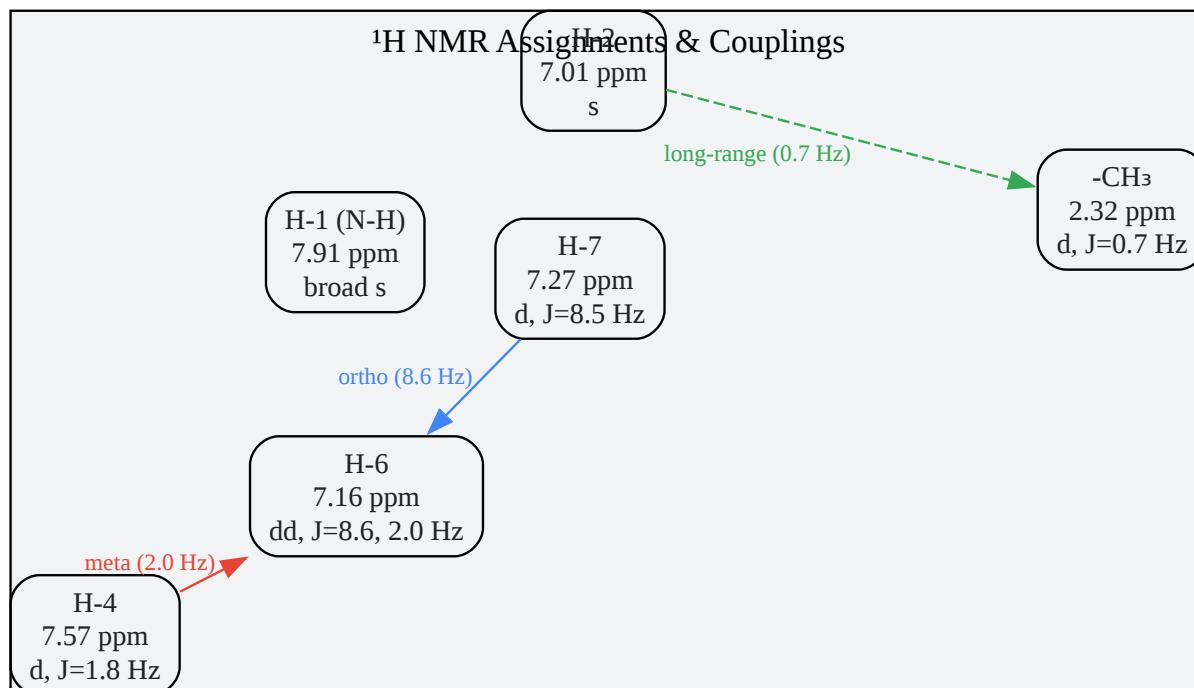
Table 1: ^1H NMR Spectral Data for **5-chloro-3-methyl-1H-indole**

Assigned Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-1 (N-H)	7.91	s (broad)	-	1H
H-4	7.57	d	1.8 Hz	1H
H-7	7.27	d	8.5 Hz	1H
H-6	7.16	dd	8.6, 2.0 Hz	1H
H-2	7.01	s	-	1H
-CH ₃	2.32	d	0.7 Hz	3H

Interpretation and Causality:

- N-H Proton (H-1, 7.91 ppm): The indole N-H proton appears as a broad singlet significantly downfield. This is due to its location on a nitrogen atom within an aromatic system, leading to deshielding. The broadening is a result of quadrupole coupling with the ^{14}N nucleus and potential solvent exchange.
- Aromatic Protons (H-4, H-6, H-7):

- H-4 (7.57 ppm): This proton is deshielded by the adjacent chloro-substituent at C-5. It appears as a doublet with a small coupling constant ($J = 1.8$ Hz), which is characteristic of a meta-coupling to H-6 across the chlorine atom.
- H-7 (7.27 ppm): This proton is ortho to the pyrrole ring fusion and appears as a standard doublet, coupled only to H-6 ($J = 8.5$ Hz), which is a typical ortho-coupling value.
- H-6 (7.16 ppm): This proton experiences coupling from both H-7 (ortho, $J = 8.6$ Hz) and H-4 (meta, $J = 2.0$ Hz), resulting in a doublet of doublets.
- Pyrrole Ring Protons (H-2, 7.01 ppm): The proton at the C-2 position appears as a sharp singlet. It is adjacent to the nitrogen but lacks adjacent protons for coupling, though a very slight broadening or small long-range coupling to the methyl group can sometimes be observed.
- Methyl Protons (-CH₃, 2.32 ppm): The methyl group at C-3 is in an allylic-like position to the aromatic system, causing it to resonate around 2.32 ppm. It appears as a doublet due to a small four-bond (⁴J) long-range coupling to the H-2 proton, a phenomenon often seen in such systems.



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Caption: ^1H NMR proton assignments and key coupling interactions.

^{13}C NMR Spectral Analysis

The ^{13}C NMR spectrum reveals the number of unique carbon environments and provides insight into the electronic structure of the molecule.

Table 2: ^{13}C NMR Spectral Data for **5-chloro-3-methyl-1H-indole**

Assigned Carbon	Chemical Shift (δ , ppm)
C-7a	134.69
C-3a	129.55
C-5	125.00
C-4	123.09
C-2	122.23
C-6	118.52
C-7	112.01
C-3	111.68
$-\text{CH}_3$	9.63

Interpretation and Causality:

- Quaternary Carbons (C-3a, C-5, C-7a):
 - C-7a (134.69 ppm): This is the bridgehead carbon where the benzene and pyrrole rings fuse. It is deshielded due to its position in the aromatic system.
 - C-3a (129.55 ppm): The other bridgehead carbon, adjacent to the nitrogen, is also downfield.

- C-5 (125.00 ppm): The carbon directly bonded to the electronegative chlorine atom (ipso-carbon) is significantly deshielded and appears at 125.00 ppm.
- Aromatic CH Carbons (C-4, C-6, C-7): These carbons appear in the typical aromatic region (110-130 ppm). Their specific shifts are influenced by the chloro-substituent and their position relative to the heteroatom. C-4 is deshielded by the adjacent chlorine, while C-7 is the most upfield of the benzene ring carbons.
- Pyrrole Ring Carbons (C-2, C-3):
 - C-2 (122.23 ppm): This carbon, adjacent to the nitrogen, is found at a typical chemical shift for a C-2 indole carbon.
 - C-3 (111.68 ppm): The carbon bearing the methyl group is more shielded than C-2.
- Methyl Carbon (-CH₃, 9.63 ppm): The aliphatic methyl carbon appears far upfield, as expected, at 9.63 ppm.[1]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

Objective: To identify the key functional groups in the molecule.

Methodology:

- Sample Preparation: The spectrum can be obtained using either the KBr pellet method or Attenuated Total Reflectance (ATR).
 - KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a transparent disk.

- ATR: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). ATR is often preferred for its simplicity and speed.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of air (or the clean ATR crystal) is collected first. Then, the sample spectrum is recorded, typically in the range of 4000-400 cm^{-1} . The final spectrum is presented as percent transmittance versus wavenumber (cm^{-1}).

Predicted IR Spectral Analysis

While a specific experimental spectrum is not provided, the expected characteristic absorption bands can be predicted with high confidence based on the molecular structure.

Table 3: Predicted IR Absorption Bands for **5-chloro-3-methyl-1H-indole**

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity	Notes
N-H Stretch	~3400	Medium	Characteristic of the indole N-H group. [2] The peak may be broadened by hydrogen bonding.
Aromatic C-H Stretch	3100-3000	Medium	Multiple weak to medium bands are expected for the C-H bonds on the aromatic rings.
Aliphatic C-H Stretch	2950-2850	Medium	From the methyl group.
Aromatic C=C Stretch	1600-1450	Medium	Multiple bands indicating the stretching of the carbon-carbon bonds within the aromatic rings.
Aromatic C-N Stretch	1335-1250	Strong	Aromatic amines show a strong C-N stretching band in this region. [3]
C-Cl Stretch	800-600	Strong	The carbon-chlorine bond stretch typically appears in the fingerprint region.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern upon ionization.

Experimental Protocol: MS Data Acquisition

Objective: To confirm the molecular weight and analyze the fragmentation pattern.

Methodology:

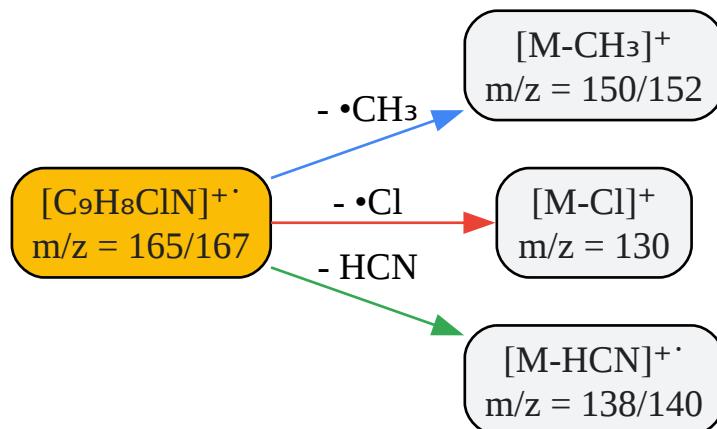
- Sample Introduction: The sample is typically introduced via direct infusion or through a gas chromatograph (GC/MS).
- Ionization Method: Electron Ionization (EI) is a common, high-energy technique that provides a clear molecular ion peak and rich fragmentation data, which is ideal for structural elucidation.
- Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Analysis

The molecular formula of **5-chloro-3-methyl-1H-indole** is C₉H₈ClN.

- Molecular Ion Peak (M⁺): The calculated monoisotopic mass is 165.03 g/mol (for ³⁵Cl). Therefore, the molecular ion peak (M⁺) is expected at m/z = 165.
- Isotopic Pattern (M+2 Peak): A key feature will be the presence of an M+2 peak at m/z = 167. This peak arises from the natural abundance of the ³⁷Cl isotope. The relative intensity of the M+2 peak to the M⁺ peak will be approximately 1:3, which is a definitive signature for a molecule containing one chlorine atom.[\[2\]](#)
- Major Fragmentation Pathways: Indole derivatives often undergo characteristic fragmentation. A plausible pathway for **5-chloro-3-methyl-1H-indole** under EI conditions would be:
 - Loss of a Methyl Radical ([M-15]⁺): Ejection of the C-3 methyl group is a common initial fragmentation, leading to a stable ion at m/z = 150.

- Loss of HCN ($[M-27]^+$): Indoles are known to lose hydrogen cyanide from the pyrrole ring, which would result in a fragment at $m/z = 138$.
- Loss of Chlorine Radical ($[M-35]^+$): Cleavage of the C-Cl bond would yield a fragment at $m/z = 130$.



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Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

The comprehensive spectroscopic analysis using NMR, IR, and MS provides a self-validating system for the structural confirmation of **5-chloro-3-methyl-1H-indole**. ^1H and ^{13}C NMR data definitively establish the connectivity and substitution pattern of the molecule. Predicted IR spectroscopy confirms the presence of key functional groups, including the N-H and aromatic C-Cl bonds. Finally, mass spectrometry verifies the molecular weight and the presence of a single chlorine atom through its characteristic isotopic pattern. This suite of analytical data provides the necessary evidence to confirm the identity and purity of **5-chloro-3-methyl-1H-indole**, a critical requirement for its application in research and drug development.

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